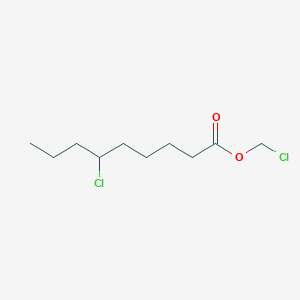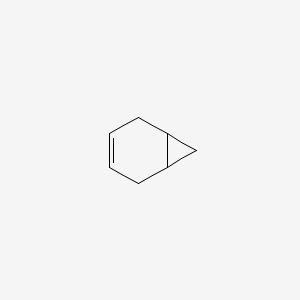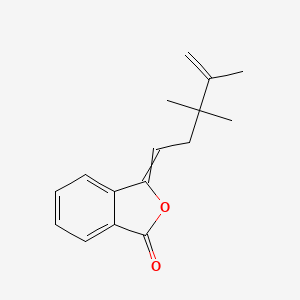
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps might include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the 3-(3,3,4-Trimethylpent-4-en-1-ylidene) group via alkylation or related reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming epoxides or other oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming reduced derivatives.
Substitution: Replacement of one functional group with another, potentially forming a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one could have a range of scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or other biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzofurans or related heterocyclic compounds. Examples could include:
- 2-Benzofuran-1(3H)-one
- 3-Methyl-2-benzofuran-1(3H)-one
Uniqueness
The uniqueness of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one would lie in its specific structure and the resulting chemical and biological properties. This might include unique reactivity, biological activity, or other characteristics that distinguish it from similar compounds.
Propriétés
Numéro CAS |
82893-50-3 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
3-(3,3,4-trimethylpent-4-enylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(3,4)10-9-14-12-7-5-6-8-13(12)15(17)18-14/h5-9H,1,10H2,2-4H3 |
Clé InChI |
HWCNSAANURAADK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(C)CC=C1C2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


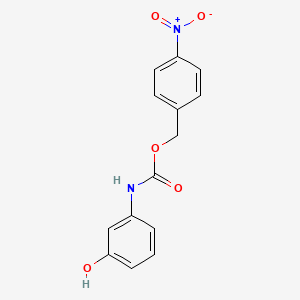
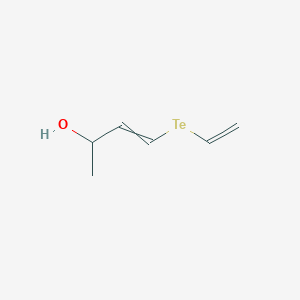
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
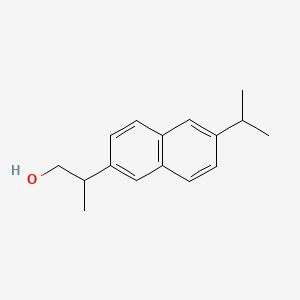
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)

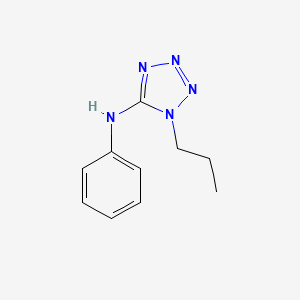

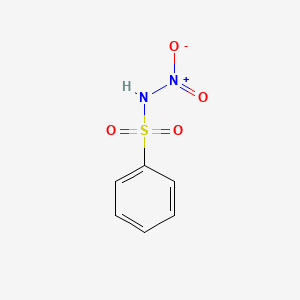
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)

